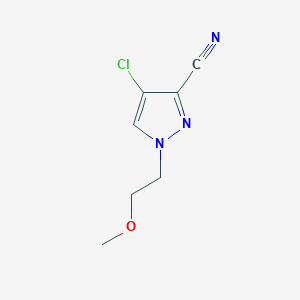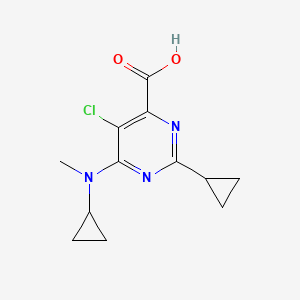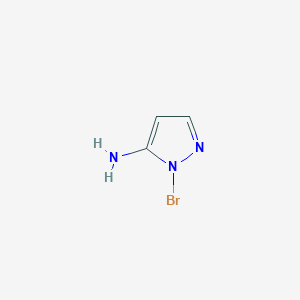
1-bromo-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-1H-pyrazol-5-amine is an important heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an amino group. This compound is known for its versatility in organic synthesis and its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the bromination of 1H-pyrazol-5-amine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed in cyclization reactions under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles with different functional groups.
Oxidation and Reduction: Products include nitro-pyrazoles and hydrazine derivatives.
Cyclization Reactions: Products include fused heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
1-bromo-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit ATP-sensitive potassium channels in cardiac muscle, which is relevant for the treatment of cardiovascular diseases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
1-bromo-1H-pyrazol-5-amine can be compared with other similar compounds such as:
3-bromo-1H-pyrazol-5-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
5-bromo-1H-pyrazol-3-amine: Another isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C3H4BrN3 |
|---|---|
Molecular Weight |
161.99 g/mol |
IUPAC Name |
2-bromopyrazol-3-amine |
InChI |
InChI=1S/C3H4BrN3/c4-7-3(5)1-2-6-7/h1-2H,5H2 |
InChI Key |
NKFNMTLAXJRZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)
![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)
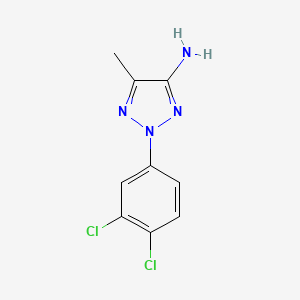
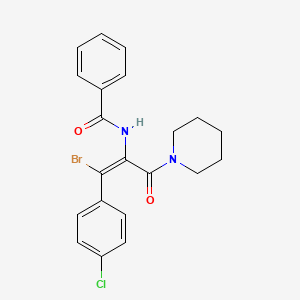
![6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786700.png)
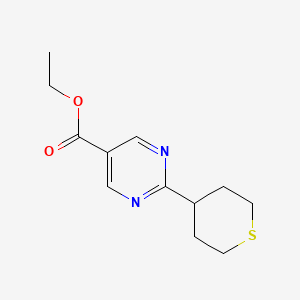
![(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11786716.png)
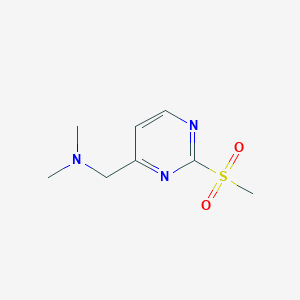
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11786725.png)
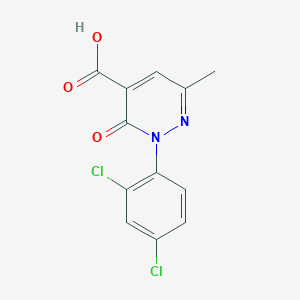

![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)
